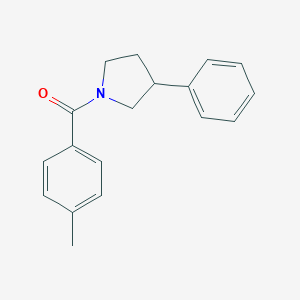
1-(4-Methylbenzoyl)-3-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzoyl)-3-phenylpyrrolidine, also known as 4-Methyl-α-phenyl-2-piperidinepropanoic acid benzyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine is not fully understood. However, it is believed to act as a sodium channel blocker, which reduces the influx of sodium ions into the neurons. This, in turn, reduces the excitability of the neurons, leading to analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce the release of glutamate, which is a neurotransmitter involved in pain transmission. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Methylbenzoyl)-3-phenylpyrrolidine in lab experiments is its potent analgesic and anticonvulsant effects. This makes it a valuable tool for studying the mechanisms of pain and epilepsy. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit neurotoxicity and hepatotoxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylbenzoyl)-3-phenylpyrrolidine. One possible direction is to investigate its potential use in the treatment of neuropathic pain, depression, and anxiety. Another possible direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, there is a need for further research on the safety and toxicity of this compound to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits potent analgesic, anti-inflammatory, and anticonvulsant properties and has been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety. However, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity.
Métodos De Síntesis
The synthesis of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine involves the reaction of 4-Methylbenzoyl chloride with N-benzyl-3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzoyl)-3-phenylpyrrolidine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use as a local anesthetic. In addition, this compound has been studied for its role in the treatment of neuropathic pain, depression, and anxiety.
Propiedades
Fórmula molecular |
C18H19NO |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C18H19NO/c1-14-7-9-16(10-8-14)18(20)19-12-11-17(13-19)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Clave InChI |
SHBDXRVWJDGIMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)





![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)



